Plumbanone--lanthanum (1/1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Plumbanone–lanthanum (1/1) is a compound that combines the elements lead and lanthanum. Lanthanum is a rare earth element with the atomic number 57, known for its various applications in modern technology and scientific research Plumbanone, on the other hand, is a lesser-known compound that involves lead

Métodos De Preparación

The preparation of Plumbanone–lanthanum (1/1) can involve several synthetic routes. One common method is the Pechini process, which is a sol-gel method that involves the formation of a polymeric resin followed by calcination to produce the desired oxide phase . This method is advantageous due to its simplicity and versatility, allowing for the synthesis of nanocrystalline powders, bulk materials, and thin films. The process typically involves the following steps:

- Preparation of a stable aqueous solution containing the desired cations.

- Polyesterification to form a solid polymeric resin.

- Decomposition and combustion of the resin to form an amorphous oxide.

- Crystallization of the desired oxide phase through calcination.

Análisis De Reacciones Químicas

Plumbanone–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Lanthanum, being a rare earth element, exhibits a strong affinity for electronegative elements such as oxygen and fluorine . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, lanthanum can form lanthanum oxide (La₂O₃) when reacted with oxygen .

Aplicaciones Científicas De Investigación

Plumbanone–lanthanum (1/1) has several scientific research applications due to its unique properties. In chemistry, it can be used as a catalyst in various reactions, including those involving hydrogen storage and fuel cells . In biology and medicine, lanthanum compounds are used as contrast agents in magnetic resonance imaging (MRI) and as phosphate binders in the treatment of hyperphosphatemia . In industry, lanthanum is used in the production of special optical glasses, phosphors for color television tubes, and as an additive in steel manufacturing .

Mecanismo De Acción

The mechanism of action of Plumbanone–lanthanum (1/1) involves the interaction of lanthanum ions with various molecular targets. In the case of lanthanum carbonate, the compound dissociates in the upper gastrointestinal tract to release lanthanum ions (La³⁺), which bind to dietary phosphate to form insoluble lanthanum phosphate complexes . This reduces the absorption of phosphate in the intestine, leading to a decrease in serum phosphate levels. The molecular targets and pathways involved in other applications of lanthanum compounds vary depending on the specific use.

Comparación Con Compuestos Similares

Plumbanone–lanthanum (1/1) can be compared to other lanthanum compounds such as lanthanum oxide (La₂O₃), lanthanum chloride (LaCl₃), and lanthanum carbonate (La₂(CO₃)₃) . These compounds share similar properties due to the presence of lanthanum but differ in their specific applications and reactivity. For example, lanthanum oxide is commonly used in optical applications, while lanthanum carbonate is used as a phosphate binder in medicine

Similar Compounds

- Lanthanum oxide (La₂O₃)

- Lanthanum chloride (LaCl₃)

- Lanthanum carbonate (La₂(CO₃)₃)

- Lanthanum pentanickel (LaNi₅)

Propiedades

Número CAS |

184647-20-9 |

|---|---|

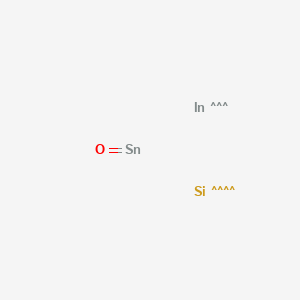

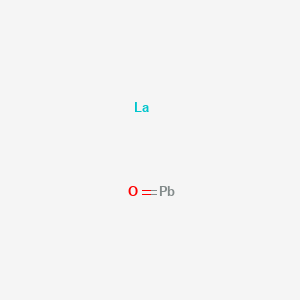

Fórmula molecular |

LaOPb |

Peso molecular |

362 g/mol |

Nombre IUPAC |

lanthanum;oxolead |

InChI |

InChI=1S/La.O.Pb |

Clave InChI |

OBOALRIMRKEUGW-UHFFFAOYSA-N |

SMILES canónico |

O=[Pb].[La] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)

![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)

![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)

![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)

![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)

![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)

![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)